![molecular formula C12H16O B1312041 2,2-Dimethyl-1-(2-methylphenyl)propan-1-one CAS No. 2041-37-4](/img/structure/B1312041.png)
2,2-Dimethyl-1-(2-methylphenyl)propan-1-one
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Description
2,2-Dimethyl-1-(2-methylphenyl)propan-1-one, also known as 2,2-dimethyl-1-(2-methylphenyl)propane, is an organic compound used in various scientific research applications. It is a colorless liquid with a mild odor, and has a boiling point of about 115°C. This compound has been used in the synthesis of various compounds and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Amyloid Imaging in Alzheimer's Disease
Research highlights the development of amyloid imaging ligands for in vivo measurement of amyloid in the brain of Alzheimer's disease patients. Radioligands like [18F] FDDNP and 11C-PIB have been studied for their potential in early detection and evaluation of new anti-amyloid therapies, showing significant differences in amyloid accumulation between patients and controls, which may be relevant for compounds with similar properties in biomedical imaging applications (Nordberg, 2007).
Membrane Stability and Structure
A review of interactions between dimethyl sulphoxide and membranes, particularly with lipid components, highlights the significance of understanding compound effects on biological membranes. This could be relevant for research into membrane dynamics and stability, suggesting applications in cell biology and cryopreservation (Yu & Quinn, 1998).
Alternative Fuel Applications
A study on dimethyl ether (DME) for compression ignition engines reviews its potential as an alternative to conventional diesel fuel. This encompasses fuel properties, combustion performance, and exhaust emission characteristics, indicating potential applications for similar compounds in energy and environmental conservation (Park & Lee, 2014).
Chemical Control of Fertility
Research at the Central Drug Research Institute Lucknow India on chemical contraceptives, including the development of Centchroman, a postcoital contraceptive agent, showcases the pharmaceutical applications of complex organic molecules. This emphasizes the role of chemical synthesis in developing drugs with specific bioactivities, such as anti-progestational and anti-estrogenic activity (Nand, 1974).
Synthesis of Dimethyl Carbonate
A review on the transesterification process for synthesizing dimethyl carbonate from propylene carbonate and methanol emphasizes the environmental benefits and efficiency of this route. It discusses various catalysts and their performances, indicating research applications in sustainable chemical production and catalysis (Deng et al., 2019).
properties
IUPAC Name |
2,2-dimethyl-1-(2-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9-7-5-6-8-10(9)11(13)12(2,3)4/h5-8H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNJETOROKEWCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408787 |
Source
|
Record name | 2,2-dimethyl-1-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-(2-methylphenyl)propan-1-one | |
CAS RN |
2041-37-4 |
Source
|
Record name | 2,2-dimethyl-1-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2'-TRIMETHYLPROPIOPHENONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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